molecular formula C9H14K2O4 B025562 Dipotassium azelate CAS No. 19619-43-3

Dipotassium azelate

Cat. No. B025562
CAS RN: 19619-43-3
M. Wt: 264.4 g/mol
InChI Key: RTMGQVSGXYZVTE-UHFFFAOYSA-L
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Description

Dipotassium azelate is a chemical compound that belongs to the class of azelaic acid salts. It is a white crystalline powder that is soluble in water. It has a molecular formula of C9H14K2O4 and an average mass of 264.402 Da .


Molecular Structure Analysis

The molecular structure of Dipotassium azelate is based on its molecular formula, C9H14K2O4 . The average mass is 264.402 Da and the Monoisotopic mass is 264.016632 Da .


Physical And Chemical Properties Analysis

Dipotassium azelate is a white crystalline powder that is soluble in water. It has a molecular formula of C9H14K2O4 and an average mass of 264.402 Da .

Scientific Research Applications

  • Dentistry and Oral Health Applications

    • Dipotassium oxalate has been evaluated for its effectiveness in reducing dentin hypersensitivity. Studies compared different formulations, like 30% dipotassium oxalate and 3% monohydrogen-monopotassium oxalate, to assess their impact on sensitivity reduction. These studies found significant reductions in dentin hypersensitivity after treatments, suggesting the potential of dipotassium oxalate in dental applications (Muzzin & Johnson, 1989). Additional studies have also explored the occlusion properties of dipotassium oxalate for dentin tubules, indicating its role in treating dental hypersensitivity (Tran, Dinh & Yoon, 2020).
  • Dermatology and Skin Care

    • Dipotassium glycyrrhizinate has been investigated for skin delivery in the treatment of dermatitis. Research focused on formulating this compound in liposomes for enhanced skin penetration and efficiency. The studies demonstrated that these formulations could increase skin deposition of the compound, offering a promising approach for treating skin conditions (Trotta, Peira, Debernardi & Gallarate, 2002).
  • Cancer Treatment Delivery Systems

    • In cancer research, a chitosan/dipotassium orthophosphate hydrogel system was developed for delivering chemotherapy agents like Doxorubicin directly to tumor sites. This approach showed significant reduction in tumor size while reducing cardiac and dermal toxicity, indicating its potential as an efficient drug delivery system in oncology (Ta, Dass, Larson, Choong & Dunstan, 2009).
  • Environmental Applications

    • Research on the herbicide Endothall dipotassium salt has focused on its degradation in aquatic environments. Studies revealed that sediment plays a critical role in the microbial degradation of Endothall, offering insights into environmental management of herbicide contamination (Islam, Hunt, Liu, Butler & Dugdale, 2018).
  • Energy Storage

    • In the field of energy storage, graphene oxide-wrapped dipotassium terephthalate hollow microrods were synthesized, showing enhanced potassium storage capabilities. This study highlights the potential of dipotassium compounds in developing advanced energy storage technologies (Wang, Han, Wang, Liu, Xu, Huang, Hu, Meng, Li & Mai, 2018).

Safety And Hazards

Dipotassium azelate in solid form is a flammable material and can cause irritation to the skin, eyes, and respiratory system . It can produce harmful products of combustion such as CO and CO2 . Contact with strong oxidants can cause it to burn .

properties

IUPAC Name

dipotassium;nonanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4.2K/c10-8(11)6-4-2-1-3-5-7-9(12)13;;/h1-7H2,(H,10,11)(H,12,13);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMGQVSGXYZVTE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)[O-])CCCC(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14K2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

123-99-9 (Parent)
Record name Azelaic acid, potassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019619433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipotassium azelate
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DSSTOX Substance ID

DTXSID501014948
Record name Dipotassium azelate
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Molecular Weight

264.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipotassium azelate

CAS RN

19619-43-3, 52457-54-2
Record name Azelaic acid, potassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019619433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipotassium azelate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052457542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonanedioic acid, potassium salt (1:2)
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Record name Dipotassium azelate
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Record name Dipotassium azelate
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Record name Azelaic acid, potassium salt
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Record name DIPOTASSIUM AZELATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
MM Fiume, HB Eldreth, WF Bergfeld… - … journal of toxicology, 2012 - journals.sagepub.com
… dipotassium azelate … Dipotassium Azelate 19619-43-3 Dipotassium Azelate is the organic salt that conforms to noted structure. Not Reported … Dipotassium Azelate …
Number of citations: 30 journals.sagepub.com
TJ Slaga, PW Snyder, FA Andersen - International Journal of Toxicology - beauty-review.nl
… dipotassium azelate disodium azelate sebacic acid disodium … Dipotassium Azelate is the organic salt that conforms to … |NZ|| Nanne Azelaic Acid Discdium Azelate Dipotassium Azelate …
Number of citations: 2 beauty-review.nl
B BOOK - 2010 - cir-safety.org
Introduction In 1984, CIR published its original safety assessment of formaldehyde1, concluding that this preservative is safe for use in cosmetics if free formaldehyde was minimized, …
Number of citations: 2 www.cir-safety.org
SE Drewes, BG Riphagen - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
Condensation of αα′-dibromo-o-xylene with the homologous series of dicarboxylic acids beginning with oxalic acid and ending with sebacic acid afforded dimeric cyclic esters ranging …
Number of citations: 20 pubs.rsc.org
D Belsito, RA Hill, CD Klaassen
Number of citations: 0
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
164 Dioleoyl EDTHP-Monium Methosulfate INCI. Antistatikum, Haarkonditionie- rungsmittel. thosulfate.INCI. Antistatikum, Haarkon- Page 1 D 164 Dioleoyl EDTHP-Monium …
Number of citations: 0 link.springer.com
R der Haut - 2001 - Springer
Dauerpigmentierung. Unter der Einwirkung von UV-B-Strahlen erfolgt die Herstellung von Pigmenten in den Melanozyten. Die Bräunung wird erst nach einigen Tagen sichtbar, wenn …
Number of citations: 0 link.springer.com
M Bährle-Rapp - 2004 - Springer
Dauerpigmentierung. Unter der Einwirkung von UV-B-Strahlen erfolgt die Herstellung von Pigmenten in den Melanozyten. Die Bräunung wird erst nach einigen Tagen sichtbar, wenn …
Number of citations: 0 link.springer.com
B Limonen, G Elemen, C Geranylazetat, W Möhre - Springer
Methode: 1. Haare einmal waschen, dabei die Kopfhaut nicht massieren. 2. Die Haare auf Wickler drehen (Der Lockenwickler bestimmt die gewünschte Form der Welle). 3. Das …
Number of citations: 2 link.springer.com
DI Haarkonditionierungsmittel - 2020 - Springer
D | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search SpringerLink Search Book cover Springer Lexikon Kosmetik und Körperpflege pp 139–175…
Number of citations: 0 link.springer.com

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